molecular formula C21H24N2O4 B4033301 4-(Azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid

4-(Azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid

Cat. No.: B4033301
M. Wt: 368.4 g/mol
InChI Key: JJFITPHGSXPRIH-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-azepanyl)-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid is 368.17360725 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

  • Research on similar compounds, such as 4-(diiodoarsanyl)benzoic acid, has been conducted to understand their molecular crystal structures. These studies focus on hydrogen-bonded dimers and their packing differences, influenced by the position of groups like diiodoarsanyl (Ilyin et al., 2012).

Polymer Synthesis

  • Studies involving benzoic acid derivatives in the synthesis of polymers, such as ruthenium-based metathesis catalysts, have been conducted. These polymers have potential applications in various fields, including materials science (Mayershofer et al., 2006).

Biodegradable Polymers

  • Research on poly(ether-ester) azo polymers, which include benzoic acid derivatives, focuses on their biodegradability and potential use in colon-specific drug release materials (Samyn et al., 1995).

Photophysical Properties

  • Studies on compounds like 1,8-naphthalimide derivatives, which include benzoic acid components, have been conducted to understand their photophysical properties, including aggregation enhanced emission and solid-state emission. These properties are significant in the development of optical materials and sensors (Srivastava et al., 2016).

Chemical Synthesis

  • Research involving benzazepine derivatives in chemical synthesis pathways, including reactions leading to benzazepine carboxylic acid, contributes to the understanding of molecular interactions and structural formations in organic chemistry (Guerrero et al., 2014).

Luminescent Properties

  • Investigations into the luminescent properties of lanthanide-based coordination polymers, assembled from derivatives of benzoic acid, have potential applications in the fields of lighting and display technologies (Sivakumar et al., 2011).

Molecular Interaction Studies

  • Studies on azo-benzoic acids have been conducted to understand their molecular structures, geometries, and interactions in various conditions. These findings are crucial for the development of dyes and pigments (Baul et al., 2009).

Liquid Crystalline Polymers

  • Research into liquid crystalline polymers containing azobenzene mesogens, synthesized from benzoic acid derivatives, has implications for advanced materials, particularly in display technologies (Saminathan & Pillai, 2000).

Surface Properties and Interactions

  • Studies on benzoxazine derivatives containing both azobenzene and carboxylic acid units, synthesized from benzoic acid derivatives, focus on their surface properties and specific interactions. This research is relevant for the development of materials with specific surface characteristics (Mohamed et al., 2015).

Acid-Base Chemistry

  • Research on the dissociation constants of carboxylic acids, including benzoic acid derivatives, in mixed aqueous solvents contributes to the fundamental understanding of acid-base chemistry (Yasuda, 1959).

Properties

IUPAC Name

4-(azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-19-15-7-3-4-8-16(15)20(25)23(19)18-13-14(21(26)27)9-10-17(18)22-11-5-1-2-6-12-22/h3-4,9-10,13,15-16H,1-2,5-8,11-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFITPHGSXPRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
Reactant of Route 2
4-(Azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
Reactant of Route 3
4-(Azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Azepan-1-yl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.